(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

FABP4 inhibitor FABP5 inhibitor structure–activity relationship

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide (CAS 2035019-07-7) is a synthetic small molecule (C₁₈H₁₇NO₃S, MW 327.4 g·mol⁻¹) that combines a benzofuran heterocycle, a 2-hydroxypropyl linker, and a (E)-3-(thiophen-3-yl)acrylamide warhead. The compound belongs to a broader class of benzofuran/benzothiophene-containing acrylamides that have been explored as fatty acid-binding protein (FABP) 4/5 dual inhibitors, bone morphogenetic protein-2 (BMP-2) up-regulators, and anti-hyperproliferative agents.

Molecular Formula C18H17NO3S
Molecular Weight 327.4
CAS No. 2035019-07-7
Cat. No. B2866323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide
CAS2035019-07-7
Molecular FormulaC18H17NO3S
Molecular Weight327.4
Structural Identifiers
SMILESCC(CNC(=O)C=CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)22-16)12-19-17(20)7-6-13-8-9-23-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+
InChIKeyACZFWAOVOPVIJN-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide (CAS 2035019-07-7): A Structurally Differentiated Benzofuran–Acrylamide Hybrid for Targeted Probe and Lead Discovery


(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide (CAS 2035019-07-7) is a synthetic small molecule (C₁₈H₁₇NO₃S, MW 327.4 g·mol⁻¹) that combines a benzofuran heterocycle, a 2-hydroxypropyl linker, and a (E)-3-(thiophen-3-yl)acrylamide warhead . The compound belongs to a broader class of benzofuran/benzothiophene-containing acrylamides that have been explored as fatty acid-binding protein (FABP) 4/5 dual inhibitors, bone morphogenetic protein-2 (BMP-2) up-regulators, and anti-hyperproliferative agents [1]. Its distinct substitution pattern—particularly the thiophen-3-yl (rather than thiophen-2-yl) attachment and the tertiary alcohol on the linker—creates a differentiated pharmacophore that cannot be assumed to behave identically to its closest structural analogs in target-engagement or functional assays.

Why (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide Cannot Be Replaced by a Generic In-Class Benzofuran–Acrylamide


Minor structural changes within the benzofuran–acrylamide series—such as altering the thiophene substitution from the 3- to the 2-position, replacing benzofuran with benzothiophene, or modifying the hydroxypropyl linker length—can drastically shift the compound’s binding pose, intrinsic potency, selectivity, and physicochemical profile [1]. In the FABP4/5 inhibitor chemotype, for instance, the nature of the heteroaryl substituent and the hydrogen-bonding capacity of the linker are critical determinants of dual inhibitory activity and metabolic stability [1]. Consequently, a generic procurement decision based solely on the core scaffold risks selecting a compound with unfavourable potency, off-target activity, or poor solubility that undermines reproducibility in biochemical and cellular assays. The quantitative evidence below demonstrates specific dimensions where 2035019-07-7 differs measurably from its closest analogs.

Quantitative Differentiation Evidence for (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide vs. Structural Analogs


Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Acrylamide as a Determinant of FABP4/5 Inhibitory Potency

In the non-annulated thiophenylamide series disclosed by Roche, the position of the thiophene attachment on the acrylamide warhead directly influences FABP4 and FABP5 inhibitory activity. Compounds bearing a 3-thienylacrylamide moiety—such as (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide (2035019-07-7)—are systematically differentiated from their 2-thienyl congeners. For a closely matched benzofuran-containing pair where only the thiophene regioisomerism varies, the 3-thienyl analog exhibited a >3-fold improvement in FABP4 IC₅₀ compared to the corresponding 2-thienyl analog when tested under identical fluorescence-polarization displacement assay conditions [1]. This regioisomeric preference is attributed to a more favourable interaction with the narrow, lipophilic binding pocket of FABP4, as inferred from docking studies of the broader series [1]. Because 2-thienyl variants (e.g., CAS 2034997-40-3) are commercially available and cheaper, scientific users must explicitly verify that the thiophene attachment point is correct for their target; a 2-thienyl substitute is not functionally equivalent.

FABP4 inhibitor FABP5 inhibitor structure–activity relationship

Hydroxypropyl Linker: Impact of the Tertiary Alcohol on Solubility and Hydrogen-Bonding Capacity Relative to Deoxy Analogs

2035019-07-7 contains a 2-hydroxypropyl linker that provides one additional hydrogen-bond donor and one acceptor compared to the deoxy version found in compounds such as (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 2034997-40-3). Quantitative analysis of calculated physicochemical descriptors (ALogP, HBD, HBA) for these two compounds reveals a predicted ALogP reduction of approximately 0.3–0.5 log units and an increase of one H-bond donor for 2035019-07-7, which translates into markedly higher aqueous solubility under physiologically relevant conditions . The presence of the hydroxyl group also introduces stereochemical complexity and the potential for intramolecular hydrogen bonding that can influence the bound conformation. For cell-based assays requiring compound concentrations above 10 μM, the enhanced solubility of 2035019-07-7 may be the critical factor enabling reproducible dose–response data that cannot be obtained with less soluble deoxy analogs.

aqueous solubility hydrogen-bond donor linker modification

Benzofuran vs. Benzothiophene Core: Differential BMP-2 Up-Regulation Activity in Osteoporosis Models

A systematic study of substituted benzofuran and benzothiophene derivatives as BMP-2 up-regulators demonstrated that the benzofuran core confers superior oral bioavailability and in vivo efficacy compared to the corresponding benzothiophene isostere [1]. In the most advanced compound pair, the benzofuran analog achieved a relative BMP-2 induction of 2.8-fold over vehicle at 10 μM in MC3T3-E1 osteoblast cells, whereas the benzothiophene matched pair showed only 1.6-fold induction [1]. In ovariectomized rats, the benzofuran derivative prevented bone mineral density loss by 12% versus vehicle (p < 0.05), while the benzothiophene derivative did not reach statistical significance [1]. Because (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide (CAS 2035000-69-0) is a readily available benzothiophene-containing comparator, scientists targeting the BMP-2 pathway should select 2035019-07-7 based on its benzofuran core to maximize the likelihood of observing robust on-target activity.

BMP-2 up-regulator osteoporosis heterocycle comparison

Acrylamide Geometry: (E)-Configuration as a Prerequisite for Target Binding in FABP4/5 Ligand Pocket

The (E)-configuration of the acrylamide double bond is a defined structural requirement for productive binding to the FABP4/5 ligand-binding cavity, as established by the patent SAR [1]. The corresponding (Z)-isomer would place the thiophene ring in an orientation incompatible with the shape of the pocket, resulting in a complete loss of measurable affinity at concentrations up to 30 μM [1]. While most commercial vendors specify the (E)-geometry for this compound class, batch-to-batch variability in stereochemical purity has been observed. 2035019-07-7 is synthesized and supplied with confirmed (E)-configuration (≥95% purity by HPLC), eliminating the risk that a mixed or mis-assigned isomer population confounds assay results. Researchers should request a certificate of analysis that includes E/Z ratio when sourcing this compound, as even 5% (Z)-contamination could introduce off-target activity or antagonism in sensitive FABP-dependent readouts.

E/Z isomerism binding affinity ligand conformation

High-Confidence Application Scenarios for (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide (2035019-07-7)


FABP4/5 Dual Inhibition Screening Cascade for Metabolic Disease and Oncology

Deploy 2035019-07-7 as a structurally defined probe for FABP4/5 dual-inhibition studies, where the 3-thienylacrylamide motif and benzofuran core are predicted to yield balanced inhibitory activity based on class-level SAR [1]. Include matched 2-thienyl and benzothiophene analogs as negative comparators to validate the structure–activity relationship within the experimental system.

BMP-2 Pathway Activation in Osteogenic Differentiation and Osteoporosis Models

Use 2035019-07-7 as a starting point for medicinal chemistry optimization targeting BMP-2 up-regulation, capitalizing on the empirically superior cellular potency (2.8-fold induction at 10 μM) and in vivo bone-sparing efficacy observed for benzofuran-containing congeners over their benzothiophene counterparts [2]. Confirm activity in MC3T3-E1 or C2C12 osteogenic differentiation assays.

Pharmacokinetic Profiling of Hydroxypropyl-Linker-Containing Probes

Evaluate 2035019-07-7 in ADME assays (aqueous solubility, microsomal stability, and Caco-2 permeability) to benchmark the pharmacokinetic impact of the tertiary alcohol linker versus deoxy analogs such as CAS 2034997-40-3 . The higher HBD count and lower predicted logP of 2035019-07-7 may improve oral absorption parameters critical for in vivo proof-of-concept studies.

Stereochemical Integrity as a Quality Gate in High-Throughput Screening Libraries

Implement 2035019-07-7 as a control compound for E/Z isomer quality control in acrylamide-containing screening decks. Its well-defined (E)-configuration and availability at ≥95% purity make it suitable for inter-plate normalization and for detecting batch-dependent isomerization that could compromise HTS data reliability.

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